molecular formula C21H19NO4S B492699 N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide CAS No. 667913-52-2

N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide

Cat. No.: B492699
CAS No.: 667913-52-2
M. Wt: 381.4g/mol
InChI Key: DIKUXHDGDVJEQH-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide is a synthetic benzenesulfonamide derivative of significant interest in medicinal chemistry and drug discovery. This compound features a sulfonamide group linking two aromatic systems, a structural motif known to be a versatile scaffold that can interact with a variety of biological targets through hydrogen bonding and electrostatic interactions . The acetyl group on one ring and the unique 2-methylphenoxy moiety on the other make this a valuable intermediate for constructing more complex molecules and for probing structure-activity relationships. Research Applications and Value: The core structure of benzenesulfonamide is prevalent in compounds with a wide spectrum of pharmacological activities. Research on analogous sulfonamides has demonstrated potential in areas such as antiviral therapy (including HIV-1 Capsid protein inhibition) , cholinesterase inhibition for neurodegenerative disease research , and antioxidant studies . The specific substitution pattern of this compound, particularly the 2-methylphenoxy group, is designed to influence the molecule's lipophilicity and conformational stability, which are critical parameters for optimizing bioavailability and target engagement, including the potential to cross the blood-brain barrier . Mechanism of Action and Properties: While the specific mechanism of action for this derivative is subject to ongoing research, sulfonamides as a class are known to function by mimicking essential metabolites or by binding to enzyme active sites. They often act as competitive inhibitors, disrupting critical biological pathways in pathogens or diseased cells . The sulfonamide group typically adopts a tetrahedral geometry, allowing its oxygen atoms to form robust hydrogen bonds in higher-order molecular structures, thereby facilitating strong interactions with protein residues in receptor binding sites . This molecular framework serves as an excellent template for exploring non-covalent interactions and controlling molecular conformations in chemical biology. This product is provided For Research Use Only. It is strictly intended for laboratory research and chemical synthesis applications and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO4S/c1-15-5-3-4-6-21(15)26-19-11-13-20(14-12-19)27(24,25)22-18-9-7-17(8-10-18)16(2)23/h3-14,22H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKUXHDGDVJEQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of 4-(2-Methylphenoxy)Benzene

The sulfonation of 4-(2-methylphenoxy)benzene using chlorosulfonic acid (ClSO₃H) is a classical approach. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating phenoxy group directs sulfonation to the para position.

Procedure :

  • 4-(2-Methylphenoxy)benzene (1.0 equiv) is dissolved in dry dichloromethane (DCM) under nitrogen.

  • Chlorosulfonic acid (1.2 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 6 hours, followed by quenching with ice water.

  • The sulfonyl chloride is extracted with DCM, dried over Na₂SO₄, and purified via recrystallization (hexane/ethyl acetate).

Yield : 78–85%.

Alternative Route: Nucleophilic Aromatic Substitution

A patent by WO2014170792A1 describes nucleophilic aromatic substitution using potassium carbonate in dimethylformamide (DMF). Here, 4-fluorobenzenesulfonyl chloride reacts with 2-methylphenol under basic conditions:

Reaction Conditions :

  • 4-Fluorobenzenesulfonyl chloride (1.0 equiv), 2-methylphenol (1.1 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 8 hours.
    Yield : 82%.

Preparation of 4-Aminoacetophenone

4-Aminoacetophenone is commercially available but can be synthesized via:

Friedel-Crafts Acetylation of Aniline

  • Aniline (1.0 equiv) is acetylated using acetic anhydride in glacial acetic acid with H₂SO₄ catalysis.

  • The product, acetanilide, is hydrolyzed with HCl (6 M) under reflux to yield 4-aminoacetophenone.

Yield : 70–75%.

Sulfonamide Coupling Reaction

Classical Sulfonamide Formation

The sulfonyl chloride (1.0 equiv) reacts with 4-aminoacetophenone (1.1 equiv) in the presence of a base (e.g., pyridine or triethylamine) to scavenge HCl:

Procedure :

  • 4-(2-Methylphenoxy)benzenesulfonyl chloride (1.0 equiv) and 4-aminoacetophenone (1.1 equiv) are dissolved in anhydrous THF.

  • Triethylamine (2.0 equiv) is added dropwise at 0°C.

  • The mixture is stirred at room temperature for 12 hours, filtered, and concentrated.

  • Purification via column chromatography (SiO₂, hexane/ethyl acetate 3:1) yields the target compound.

Yield : 80–88%.

Green Chemistry Approaches

Adapting methods from benzothiazole synthesis, solvent-free and catalytic protocols are explored:

Sulfated Tungstate-Catalyzed Coupling

  • Conditions : Sulfated tungstate (10 wt%), neat, sonication (35W, 20 kHz), 25°C, 1 hour.

  • Yield : 92–95%.

Enzyme-Mediated Coupling

  • Conditions : Trypsin (bovine pancreas), toluene, visible light irradiation (450 nm, 20W), 10 minutes.

  • Yield : 89%.

Comparative Analysis of Synthetic Methods

Method Catalyst/Base Solvent Temperature Time Yield
Classical CouplingTriethylamineTHF25°C12 h80–88%
Sulfated TungstateSulfated tungstateNeat25°C1 h92–95%
Enzyme-MediatedTrypsinToluene25°C0.17 h89%

Key Observations :

  • Solvent-free conditions (e.g., sulfated tungstate) enhance reaction efficiency and reduce waste.

  • Enzymatic methods offer rapid synthesis under mild conditions but require specialized equipment.

Troubleshooting and Optimization

Common Side Reactions

  • Over-sulfonation : Mitigated by controlling ClSO₃H stoichiometry and reaction time.

  • Esterification : Avoided by using anhydrous conditions during sulfonamide coupling.

Purification Challenges

  • Byproduct Removal : Column chromatography (SiO₂) with gradient elution (hexane → ethyl acetate) effectively separates sulfonamide from unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or other strong bases to deprotonate the sulfonamide nitrogen.

Major Products Formed

    Oxidation: Formation of 4-(2-methylphenoxy)benzenesulfonic acid.

    Reduction: Formation of 4-acetylphenylamine.

    Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase in bacteria, thereby exerting antimicrobial effects. Additionally, the phenoxy group can enhance the compound’s binding affinity to its targets, increasing its overall efficacy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
N-(4-acetylphenyl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₃S 289.35 4-methylphenyl, 4-acetylphenyl High purity (99%), [α]D²⁰ +2.5 (CHCl₃)
N-(4-acetylphenyl)benzenesulfonamide C₁₄H₁₃NO₃S 275.33 Unsubstituted phenyl, 4-acetylphenyl Precursor for chalcone hybrids
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide C₁₈H₁₇N₃O₄S₂ 419.48 Oxazole ring, methyl groups Antimicrobial activity (MIC: 8–16 µg/mL)
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide C₂₂H₁₉N₂O₄S₃ 479.61 Thiazole ring, methylsulfonyl group SphK1 kinase inhibition (IC₅₀: 0.8 µM)

Key Observations:

  • Substituent Effects: The 2-methylphenoxy group in the target compound introduces steric hindrance compared to simpler substituents (e.g., methyl or unsubstituted phenyl groups). This may reduce metabolic degradation or enhance target binding specificity .
  • Bioactivity Trends: Compounds with heterocyclic appendages (e.g., thiazole in or oxazole in ) exhibit enhanced enzyme inhibition or antimicrobial activity, suggesting that the target compound’s phenoxy group could be optimized for similar effects.

Biological Activity

N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, pharmacokinetics, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound this compound features a sulfonamide group, which is known for its role in various biological activities. The presence of the acetyl and phenoxy groups enhances its solubility and biological interactions.

Target Proteins

The primary target of this compound is the Heat Shock Protein HSP 90-alpha . This protein plays a crucial role in protein folding and stabilization, making it a vital target for therapeutic intervention in various diseases, including cancer.

Mode of Action

The interaction with HSP 90-alpha potentially alters the protein's ability to maintain the structure and function of other proteins, affecting cellular processes such as signal transduction and cell cycle control. This can lead to apoptosis in cancer cells and modulation of inflammatory responses in other conditions.

Enzyme Interactions

This compound has been shown to interact with several enzymes, exhibiting inhibitory effects on metabolic pathways. For instance, it may inhibit certain metabolic enzymes involved in cellular metabolism and signaling pathways.

Cellular Effects

Research indicates that this compound can influence cell function by impacting gene expression and cellular metabolism. Its effects on cellular signaling pathways suggest potential applications in treating diseases characterized by dysregulated cell growth or inflammation .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by its chemical properties. Studies utilizing computational models have suggested favorable absorption characteristics, although further empirical data is required to confirm these findings .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through its inhibition of HSP 90-alpha. In vitro assays showed significant cytotoxic effects on various cancer cell lines, suggesting its utility as a chemotherapeutic agent .

Antioxidant Properties

In addition to its anticancer activity, the compound exhibits antioxidant properties. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Comparative Biological Activity

Biological ActivityIC50 Value (µM)Reference
AChE Inhibition1.90 ± 0.16
BChE Inhibition0.084 ± 0.008
Antioxidant ActivityNot specified

Q & A

Q. What are the optimal synthetic routes for preparing N-(4-acetylphenyl)-4-(2-methylphenoxy)benzenesulfonamide?

The synthesis typically involves multi-step reactions, starting with sulfonylation of appropriate amine precursors. Key steps include:

  • Sulfonyl chloride activation : Reacting 4-(2-methylphenoxy)benzenesulfonyl chloride with 4-acetylaniline under basic conditions (e.g., triethylamine or sodium bicarbonate) in anhydrous solvents like dichloromethane or DMF .
  • Temperature control : Maintaining temperatures between 0–5°C during coupling to minimize side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry and substituent integration. For example, acetyl protons resonate at δ ~2.5 ppm, while aromatic protons split into distinct multiplet patterns due to steric and electronic effects .
  • Mass spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragmentation patterns to validate sulfonamide bond integrity .
  • IR spectroscopy : Peaks at ~1320 cm1^{-1} (S=O asymmetric stretch) and ~1150 cm1^{-1} (S=O symmetric stretch) confirm sulfonamide functionality .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

  • Assay variability : Use standardized protocols like the SRB (sulforhodamine B) assay for cytotoxicity, which minimizes interference from phenolic or acetyl groups .
  • Purity thresholds : Ensure >98% purity (HPLC) to exclude confounding effects from synthetic byproducts (e.g., unreacted sulfonyl chloride) .
  • Structural analogs : Compare activity with derivatives lacking the acetyl or methylphenoxy groups to isolate pharmacophoric contributions .

Q. What advanced structural analysis techniques elucidate its binding modes in enzyme inhibition studies?

  • X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., carbonic anhydrase) to identify key interactions, such as hydrogen bonding between the sulfonamide group and active-site zinc ions .
  • Molecular dynamics simulations : Model ligand-protein interactions over 100-ns trajectories to assess stability of the acetylphenyl moiety in hydrophobic pockets .
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish entropic vs. enthalpic contributions to inhibition .

Q. How can researchers optimize experimental design for structure-activity relationship (SAR) studies?

  • Fragment-based design : Systematically modify substituents (e.g., replace acetyl with trifluoroacetyl) to evaluate electronic effects on bioactivity .
  • High-throughput screening : Use 96-well plate formats to test IC50_{50} values against a panel of cancer cell lines (e.g., MCF-7, A549) and normalize results to positive controls (e.g., doxorubicin) .
  • Metabolic stability assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., acetyl hydrolysis) requiring stabilization .

Methodological Guidance

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) with slow diffusion of anti-solvents (n-hexane, diethyl ether) to induce nucleation .
  • Temperature gradients : Gradually cool from 60°C to 4°C over 48 hours to grow single crystals suitable for X-ray diffraction .
  • Additive use : Introduce co-formers (e.g., L-proline) to stabilize crystal lattices via hydrogen bonding .

Q. How should researchers validate target engagement in cellular assays?

  • Competitive binding assays : Use fluorescent probes (e.g., dansylamide) to quantify displacement by the compound in live cells via fluorescence polarization .
  • Western blotting : Monitor downstream biomarkers (e.g., phosphorylated Erk1/2 for kinase targets) post-treatment .
  • CRISPR-Cas9 knockout : Confirm loss of activity in cell lines lacking the target enzyme (e.g., carbonic anhydrase IX) .

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